molecular formula C22H20N2O5 B562684 SN-38-d3 CAS No. 718612-49-8

SN-38-d3

Katalognummer B562684
CAS-Nummer: 718612-49-8
Molekulargewicht: 395.429
InChI-Schlüssel: FJHBVJOVLFPMQE-MVTYLIICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SN-38-d3 is the deuterium labeled SN-38 . SN-38 is an active metabolite of the Topoisomerase I inhibitor Irinotecan . It inhibits DNA and RNA synthesis with IC50s of 0.077 and 1.3 μM, respectively .


Synthesis Analysis

SN-38-loaded polymer nanoparticles (SN-38-PNPs) have been prepared from the block copolymer poly (methyl caprolactone- co -caprolactone)- block -poly (ethylene oxides) (P (MCL- co -CL)- b -PEO) using bulk and microfluidic methods . The synthesis of SN-38-based linkers has also been reported .


Molecular Structure Analysis

The molecular weight of SN-38-d3 is 395.42 . Its molecular formula is C22H17D3N2O5 .


Chemical Reactions Analysis

SN-38 is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . The active metabolite SN-38 can be glucuronidated by uridine diphosphate glucuronosyltransferase 1As (UGT1As), such as UGT1A1, which inactivates SN-38 by forming SN-38 glucuronide (SN-38G) .


Physical And Chemical Properties Analysis

The clinical use of SN-38 is limited by its poor aqueous solubility and hydrolysis of the lactone ring at pH > 6 to inactive carboxylate form .

Wissenschaftliche Forschungsanwendungen

  • Local Control of Pediatric Solid Tumors : SN-38 has shown activity against pediatric solid tumors like neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma. A novel drug delivery system using poly(lactic acid) electrospun polymer nanofibers loaded with SN-38 microcrystals has been developed for local release in difficult-to-treat pediatric solid tumors. This approach could potentially avoid harmful radiation therapy (Monterrubio et al., 2016).

  • GSH-Sensitive SN-38 Prodrug : A prodrug of SN-38 was developed with glutathione (GSH)-sensitive properties and an “OFF-to-ON” fluorescence switch, indicating potential for use as a chemotherapeutic agent, particularly in ovarian cancer (Whang et al., 2018).

  • pH-Dependent Association with Lipid Bilayers : Research on SN-38's association with lipid bilayers in liposomal formulations shows that its localization is governed by the drug's hydrophobicity and pH conditions, affecting its activity and stability (Peikov et al., 2005).

  • Polymeric Drug Delivery System for Brain Tumors : SN-38-loaded injectable drug delivery depots have been tested for intratumoral administration in brain tumor models, demonstrating the potential for localized and sustained drug delivery (Nittayacharn et al., 2014).

  • Microfluidic Manufacturing of Nanoparticles : SN-38-loaded polymer nanoparticles were manufactured using microfluidic reactors, offering control over encapsulation efficiency, drug loading, and release properties. This method shows promise for optimizing SN-38 nanomedicines (Cao et al., 2018).

  • Conjugation to Antibody-Drug Conjugates : SN-38 has been successfully conjugated to antibodies targeting TROP-2, a cancer-associated antigen. This conjugation, as seen in sacituzumab govitecan, allows for targeted cancer cell delivery, potentially enhancing therapeutic efficacy (Goldenberg & Sharkey, 2019).

Wirkmechanismus

Target of Action

SN-38-d3, also known as DTXSID90849647 or (19S)-19-Ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, primarily targets DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.

Biochemical Pathways

SN-38-d3 affects multiple biochemical pathways. It is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . The potency of SN-38 relative to irinotecan varies from 2- to 2000-fold . It has been shown to affect pathways such as purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Pharmacokinetics

The pharmacokinetics of SN-38-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that SN-38, the non-deuterated form, has poor solubility in pharmaceutically acceptable solvents and low affinity to lipid membranes . SN-38 also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Result of Action

SN-38-d3 induces DNA single-strand breaks and cytotoxicity in cancer cells . It has been found to be 200–2000 times more cytotoxic than its prodrug, irinotecan . It’s used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer .

Action Environment

The action of SN-38-d3 can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the conversion of SN-38 to its inactive form . Additionally, the presence of specific enzymes in the body can influence the metabolism of SN-38-d3 .

Safety and Hazards

SN-38-d3 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Zukünftige Richtungen

The challenges in SN-38 drug delivery may be overcome by two ways: ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations. It may also be achieved by preparing a polymer-drug conjugate and further encapsulating the conjugate in a suitable carrier system; tumor-targeted SN-38 delivery by using immunoconjugates, enzyme-activated prodrug therapy, and antibody-directed nanoparticle delivery .

Eigenschaften

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849647
Record name (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

718612-49-8
Record name (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is SN-38-d3 used as an internal standard for measuring SN-38 in plasma samples?

A1: SN-38-d3, a deuterated form of SN-38, is used as an internal standard because it shares nearly identical physicochemical properties with the analyte (SN-38). [] This similarity ensures that SN-38-d3 behaves similarly to SN-38 during sample preparation and analysis, improving the accuracy and reliability of SN-38 quantification. Using a stable isotope-labeled internal standard like SN-38-d3 helps to correct for variations in extraction efficiency, ionization suppression, and other matrix effects that can occur during LC-MS/MS analysis. []

Q2: The research article mentions an issue with "SN-38 impurity" in the CPT-11 D10 internal standard. How does this impurity affect the quantification of SN-38, and how can this issue be addressed?

A2: The presence of SN-38 impurity in the CPT-11 D10 internal standard can lead to an overestimation of SN-38 levels in the plasma samples. [] This is because the impurity contributes to the signal attributed to SN-38 during analysis. To address this issue, several steps can be taken:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.